3-Benzamidobicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-Benzamidobicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound with the empirical formula C15H16O3 . It is a solid substance .
Synthesis Analysis
A series of novel chiral 1,3-diamines has been synthesized from commercially available cis-(1S,2R)-2-benzamidocyclohexanecarboxylic acid, trans-(1S,2S)-2-benzamidocyclohexanecarboxylic acid, and (1S,2S,3R,4R)-3-benzamidobicyclo[2.2.1]heptane-2-carboxylic acid . The 1,3-diamines were reacted with various isothiocyanates to give diverse chiral bifunctional amino thioureas .Molecular Structure Analysis
The molecular structure of 3-Benzamidobicyclo[2.2.1]heptane-2-carboxylic acid can be represented by the SMILES stringO=C(C1=CC=CC=C1)[C@H]2C@@H=O)[C@@H]3C[C@H]2CC3
. The InChI representation is 1S/C15H16O3/c16-14(9-4-2-1-3-5-9)12-10-6-7-11(8-10)13(12)15(17)18/h1-5,10-13H,6-8H2,(H,17,18)/t10-,11+,12-,13+/m1/s1
. Chemical Reactions Analysis
An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Physical And Chemical Properties Analysis
The molecular weight of 3-Benzamidobicyclo[2.2.1]heptane-2-carboxylic acid is 244.29 . It is a solid substance .properties
IUPAC Name |
3-benzamidobicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14(9-4-2-1-3-5-9)16-13-11-7-6-10(8-11)12(13)15(18)19/h1-5,10-13H,6-8H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPRUTXORDJGLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2NC(=O)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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